molecular formula C6H2BrFN2 B6601777 3-bromo-4-fluoropyridine-2-carbonitrile CAS No. 1806849-56-8

3-bromo-4-fluoropyridine-2-carbonitrile

Cat. No.: B6601777
CAS No.: 1806849-56-8
M. Wt: 201.00 g/mol
InChI Key: MCGNXYRPZRMYSE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative featuring a bromine atom at position 3, a fluorine atom at position 4, and a nitrile group at position 2. This compound is of significant interest in medicinal and materials chemistry due to the synergistic effects of its substituents:

  • Fluorine: Enhances metabolic stability and modulates electronic properties via its strong electron-withdrawing effect.
  • Nitrile: Acts as a versatile functional group for further derivatization (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions).

The molecular formula is C₆H₂BrFN₂, with a calculated molecular weight of 201.0 g/mol.

Properties

IUPAC Name

3-bromo-4-fluoropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGNXYRPZRMYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Brominating Agents : Sodium bromide (NaBr) combined with sodium hypochlorite (NaOCl) under acidic conditions provides a safer alternative to liquid bromine. This system generates in situ bromine, minimizing handling risks.

  • Solvent System : Dichloromethane (DCM) facilitates phase separation and enhances reaction homogeneity.

  • Ultrasonic Assistance : Ultrasonic irradiation (20–25°C) improves mass transfer and reduces reaction time.

Example Protocol :

  • Dissolve 4-fluoropyridine-2-carbonitrile (1.0 mol) in DCM (140–180 mL).

  • Prepare an aqueous solution of NaBr (1.01–1.03 mol) and 35% HCl (90–110 mL).

  • Combine phases under ultrasonic agitation, add 8–10% NaOCl (1.01–1.04 mol) dropwise over 1 h.

  • Stir for 30 min, isolate the organic phase, and purify via bulk melting crystallization at 31°C.

Yield : 90–92% purity with 85–88% isolated yield under optimized conditions.

Multi-step Synthesis via Cyanation and Halogenation

This modular strategy introduces substituents sequentially, often beginning with pyridine ring formation followed by halogenation and cyanation.

Step 1: Pyridine Ring Construction

Photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers offers a versatile pathway. For example:

Ir(ppy)3 catalysis under blue LED irradiation enables C–C bond formation, followed by cyclization with ammonium acetate to yield 3-fluoropyridine intermediates[3].\text{Ir(ppy)}_3 \text{ catalysis under blue LED irradiation enables C–C bond formation, followed by cyclization with ammonium acetate to yield 3-fluoropyridine intermediates}.

Key Data :

ParameterValue
Catalyst Loading2 mol% Ir(ppy)₃
SolventDMF
Temperature120°C
Yield90% (isolated)

Step 2: Bromination and Cyanation

Post-cyclization, bromination at the 3-position employs NaBr/NaOCl systems, while cyanation is achieved via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling.

Challenges :

  • Competing side reactions during sequential halogenation.

  • Steric hindrance from the fluorine substituent.

Photoredox-Mediated Coupling Approaches

Emerging methodologies exploit visible-light photocatalysis to streamline synthesis. A representative route involves:

  • Coupling α,α-difluoro-β-iodoketones with cyano-functionalized silyl enol ethers under Ir(ppy)₃ catalysis.

  • Cyclization with ammonium acetate to form the pyridine core.

  • Bromination using N-bromosuccinimide (NBS) in acetonitrile.

Advantages :

  • One-pot compatibility reduces purification steps.

  • High functional group tolerance enables diverse substitution patterns.

Limitations :

  • Requires specialized photoredox equipment for scale-up.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYieldScalability
Direct Bromination4-Fluoropyridine-2-carbonitrileNaBr/NaOCl85–88%High
Multi-step Synthesisα,α-Difluoro-β-iodoketonesIr(ppy)₃, NH₄OAc75–80%Moderate
Photoredox CouplingSilyl enol ethersNBS, CuCN82–85%Low

Trade-offs :

  • Direct bromination offers simplicity but requires pre-functionalized precursors.

  • Photoredox methods enable structural diversity but face scalability constraints.

Industrial Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance safety and efficiency for NaOCl-mediated bromination.

  • Crystallization Techniques : Bulk melting crystallization at 31°C ensures high purity (>99%) with minimal yield loss.

Cost Analysis

ComponentCost Contribution (%)
Raw Materials45
Energy Consumption30
Purification25

Chemical Reactions Analysis

3-Bromo-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and reduction reactions. Common reagents used in these reactions include palladium catalysts, tetrabutylammonium fluoride, and dimethylformamide. Major products formed from these reactions include substituted pyridines and other heterocyclic compounds .

Scientific Research Applications

3-Bromo-4-fluoropyridine-2-carbonitrile has several applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated and brominated derivatives are valuable intermediates in the development of drugs and pesticides. Additionally, this compound is used in the synthesis of fluorescent dyes and imaging agents for biological applications .

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoropyridine-2-carbonitrile involves its interaction with molecular targets through its bromine, fluorine, and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-4-fluoropyridine-2-carbonitrile with four analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents and Positions Notable Features
3-Bromo-4-fluoropyridine-2-carbonitrile (Target) C₆H₂BrFN₂ 201.0 Br (C3), F (C4), CN (C2) High electrophilicity at C2 and C6
5-Bromo-4-methylpyridine-2-carbonitrile C₇H₅BrN₂ 196.9 Br (C5), CH₃ (C4), CN (C2) Methyl enhances lipophilicity
6-(4-Bromophenyl)-2-hydroxypyridine-3-carbonitrile C₁₂H₇BrN₂O 275.1 Br-phenyl (C6), OH (C2), CN (C3) Hydroxyl group increases polarity
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂S 404.8 Cl-phenyl (C6), CF₃ (C4), S-C₆H₄CH₃ (C2), CN (C3) Sulfanyl and CF₃ enhance steric hindrance

Reactivity and Electronic Effects

  • Target Compound :

    • The fluorine at C4 exerts a strong electron-withdrawing effect, polarizing the pyridine ring and directing electrophilic attacks to C5.
    • The bromine at C3 facilitates nucleophilic aromatic substitution (SNAr) or Suzuki coupling reactions.
    • The nitrile at C2 can undergo hydrolysis to form a carboxylic acid or participate in click chemistry .
  • 5-Bromo-4-methylpyridine-2-carbonitrile :

    • The methyl group at C4 introduces steric hindrance, reducing reactivity at adjacent positions.
    • Bromine at C5 (para to CN) creates a distinct electronic profile compared to the target compound’s meta-substituted Br.
  • 6-(4-Bromophenyl)-2-hydroxypyridine-3-carbonitrile :

    • The hydroxyl group at C2 increases solubility in polar solvents but reduces stability under acidic conditions.
    • The bulky bromophenyl group at C6 limits accessibility for reactions at the pyridine core.
  • Sulfanyl- and CF₃-Substituted Analog :

    • The trifluoromethyl group at C4 provides strong electron-withdrawing effects, similar to fluorine but with greater steric bulk.
    • The sulfanyl group at C2 enables thiol-based conjugation chemistry, a feature absent in the target compound.

Biological Activity

3-Bromo-4-fluoropyridine-2-carbonitrile (C6_6H4_4BrFN2_2) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties. The presence of bromine and fluorine atoms at specific positions enhances its biological activity, making it a valuable compound for various applications.

Chemical Structure and Properties

The compound features:

  • Bromine (Br) at the 5-position
  • Fluorine (F) at the 4-position
  • A cyano group (–CN) at the 2-position

These substituents contribute to the compound's lipophilicity, which is crucial for membrane penetration and biological interactions.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of 3-bromo-4-fluoropyridine-2-carbonitrile:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in disease pathways. Its halogen substituents enhance binding affinity to biological targets, which is essential for pharmacological applications.
  • Antimicrobial Properties : Research indicates that compounds similar to 3-bromo-4-fluoropyridine derivatives exhibit significant antimicrobial activity against pathogens. For instance, studies have demonstrated that related pyridine derivatives can inhibit the growth of bacteria and fungi, suggesting a potential role in agricultural applications .
  • Pharmacological Potential : The compound's ability to interact with biological receptors makes it a candidate for drug development. It has been noted for its potential in treating conditions linked to enzyme dysregulation, such as certain cancers .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of halogenated pyridine derivatives, including 3-bromo-4-fluoropyridine-2-carbonitrile. The results indicated that these compounds could induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The IC50_{50} values were determined to be in the low micromolar range, highlighting their potency against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar compounds against plant pathogens. It was found that these derivatives exhibited significant inhibition of fungal growth, particularly against Cytospora mandshurica and Coniella diplodiella, suggesting their utility as agricultural fungicides .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of 3-bromo-4-fluoropyridine-2-carbonitrile compared to related compounds:

Compound NameMolecular FormulaBiological ActivityIC50_{50} (µM)
3-Bromo-4-fluoropyridine-2-carbonitrileC6_6H4_4BrFN2_2Enzyme inhibition, antimicrobial activityLow micromolar
5-Bromo-4-fluoropyridineC6_6H4_4BrFNModerate enzyme inhibitionModerate
6-Bromo-2-fluoropyridineC6_6H4_4BrFNLow antibacterial activityHigh

The mechanism by which 3-bromo-4-fluoropyridine-2-carbonitrile exerts its biological effects involves:

  • Binding Interactions : The halogen atoms enhance hydrophobic interactions with target proteins.
  • Electrophilic Character : The cyano group may participate in nucleophilic attack mechanisms, facilitating enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-fluoropyridine-2-carbonitrile?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation steps. A plausible route starts with pyridine derivatives substituted with bromine and fluorine. For example, nucleophilic aromatic substitution (SNAr) can introduce the nitrile group at the 2-position, followed by regioselective bromination/fluorination. Key steps include:
  • Step 1 : Use a cyano source (e.g., CuCN/KCN) under Ullmann conditions to introduce the nitrile group.
  • Step 2 : Bromination at the 3-position using NBS (N-bromosuccinimide) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
  • Step 3 : Fluorination via halogen exchange (e.g., using KF or AgF) at the 4-position.
    Reaction optimization should focus on temperature control (80–120°C) and solvent selection (DMF or DMSO) to minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can 3-bromo-4-fluoropyridine-2-carbonitrile be characterized using spectroscopic methods?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and substituent effects. Fluorine coupling splits signals (e.g., ⁴J coupling between F and adjacent protons).
  • IR Spectroscopy : Confirm nitrile stretch (~2220–2260 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.0 for C₆H₂BrFN₂).
  • Elemental Analysis : Ensure Br/F stoichiometry matches theoretical values (±0.3%).
    Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What purification techniques are effective for halogenated pyridine-carbonitriles?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate).
  • HPLC : For trace impurity removal, use a C18 column with acetonitrile/water mobile phase.
    Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm with melting point analysis (expected range: 120–140°C) .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the reactivity of pyridine-carbonitriles in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine modulates electronic effects:
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic attack.
  • Steric Effects : The small size of fluorine minimizes steric hindrance, allowing efficient Pd-catalyzed couplings.
    Optimize using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via GC-MS .

Q. What computational methods are suitable for studying the electronic structure of 3-bromo-4-fluoropyridine-2-carbonitrile?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) is recommended:
  • Basis Set : Use 6-311++G(d,p) for accurate electron density modeling.
  • Properties Calculated :
  • HOMO/LUMO energies (predicting redox behavior).
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Vibrational frequencies (validating IR spectra).
  • Software : Gaussian 16 or ORCA. Compare results with experimental data to resolve contradictions (e.g., deviations >5% suggest functional limitations) .

Q. How can contradictions between experimental and computational data be resolved?

  • Methodological Answer : Systematic analysis steps include:
  • Functional Validation : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X ) to assess sensitivity.
  • Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions.
  • Kinetic vs. Thermodynamic Control : Perform transition-state calculations (IRC) to identify dominant pathways.
  • Experimental Replication : Ensure reaction conditions (e.g., inert atmosphere, purity of reagents) match computational assumptions.
    Document discrepancies in a table for iterative refinement:
PropertyExperimental ValueB3LYP PredictionM06-2X Prediction
C-F Bond Length (Å)1.341.321.35
HOMO Energy (eV)-6.8-6.5-7.1

Q. What strategies optimize regioselectivity in palladium-catalyzed reactions involving 3-bromo-4-fluoropyridine-2-carbonitrile?

  • Methodological Answer :
  • Ligand Screening : Bulky ligands (e.g., XPhos) favor oxidative addition at the bromine site over fluorine.
  • Temperature Control : Lower temperatures (50–70°C) reduce side reactions (e.g., defluorination).
  • Additives : Use CsF to stabilize Pd intermediates and suppress β-hydride elimination.
    Monitor progress via ¹⁹F NMR to track fluorine retention .

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